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For Researchers, Scientists, and Drug Development Professionals

Introduction
O-2545 hydrochloride is a synthetic cannabinoid analog that serves as a potent, water-

soluble agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid

receptor (CB2).[1][2] Its aqueous solubility offers a significant advantage in research settings,

obviating the need for complex vehicle formulations typically required for highly lipophilic

cannabinoids. This property makes it particularly suitable for in vivo studies requiring

intravenous (i.v.) or intracerebroventricular (i.c.v.) administration.[1][3][4] This technical guide

provides an in-depth overview of O-2545 hydrochloride, including its pharmacological

properties, experimental protocols for its use, and the signaling pathways it modulates, to

facilitate its application in central nervous system (CNS) research.

Chemical and Physical Properties
O-2545 hydrochloride is the hydrochloride salt of a dibenzopyran derivative. Its chemical and

physical properties are summarized in the table below.
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Property Value

Formal Name

(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-

imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-

trimethyl-6H-dibenzo[b,d]pyran-1-ol,

monohydrochloride[1][4]

Molecular Formula C₂₆H₃₆N₂O₂ • HCl[1]

Molecular Weight 445.0 g/mol [1]

Appearance Lyophilized powder[1]

Purity ≥99% (HPLC)[4]

Solubility

Soluble to 20 mM in water with gentle warming

and to 100 mM in ethanol.[3] Also soluble in

DMF (30 mg/ml) and DMSO (25 mg/ml).[1]

Storage Store at -20°C[3][4]

CAS Number 874745-43-4[1]

Pharmacological Data
O-2545 hydrochloride is a high-affinity agonist at both CB1 and CB2 receptors. Its binding

affinity (Ki) has been determined through radioligand binding assays.

Receptor Binding Affinity
Receptor Kᵢ (nM)

CB1 1.5[1][2][3][4]

CB2 0.32[1][2][3][4]

In Vivo Efficacy
O-2545 hydrochloride has been shown to be highly efficacious in mouse behavioral models. A

patent document likely associated with the primary research on O-2545 provides ED₅₀ values

for a structurally related water-soluble cannabinoid, O-2485, which demonstrates the typical
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cannabinoid effects in vivo. These values are presented as a likely representation of the

potency of this class of compounds.

In Vivo Effect (Mouse) Route of Administration ED₅₀ (μmol/kg)

Spontaneous Activity i.v. 0.45[5]

Analgesia (Tail-flick) i.v. 1.0[5]

Hypothermia i.v. 1.9[5]

Catalepsy i.v. 1.9[5]

A time-course study with O-2545 administered at 10 mg/kg showed maximal analgesic effects

at 30 minutes post-injection, with effects diminishing significantly by the four-hour mark.[5]

Signaling Pathways
As a cannabinoid receptor agonist, O-2545 hydrochloride activates intracellular signaling

cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled

receptors (GPCRs) primarily linked to the inhibitory G-protein, Gᵢ/ₒ.

Canonical CB1/CB2 Signaling
Activation of CB1 and CB2 receptors by O-2545 hydrochloride is expected to initiate the

following canonical signaling pathway:

G-protein Activation: Binding of O-2545 hydrochloride induces a conformational change in

the receptor, leading to the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer.

Downstream Effector Modulation:

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the

activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels

and the activation of inwardly rectifying K⁺ channels.
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Activation of MAP Kinase Pathway: The Gβγ dimer can also activate the mitogen-activated

protein (MAP) kinase cascade, including extracellular signal-regulated kinase (ERK).

The following diagram illustrates this primary signaling pathway.
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Caption: Canonical signaling pathway of O-2545 HCl via CB1/CB2 receptors.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of O-2545
hydrochloride.

Cannabinoid Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a ligand to

cannabinoid receptors using radioligand displacement.

Workflow Diagram:
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Caption: Workflow for a cannabinoid receptor radioligand binding assay.

Methodology:

Membrane Preparation:

Utilize membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO

cells) or from mouse brain tissue.

Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein

concentration using a standard assay (e.g., Bradford).

Binding Reaction:

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed

concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 at a concentration near its

Kₔ), and varying concentrations of O-2545 hydrochloride.

To determine non-specific binding, include wells with an excess of a non-labeled, high-

affinity cannabinoid agonist (e.g., 1 µM WIN-55,212-2).

Incubate the plate at 30°C for 60-90 minutes.[6]

Separation and Quantification:

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester.

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail and quantify the bound

radioactivity using a liquid scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the logarithm of the O-2545 hydrochloride
concentration.

Determine the IC₅₀ value (the concentration of O-2545 hydrochloride that inhibits 50% of

the specific binding of the radioligand) using non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L]

is the concentration of the radioligand and Kₔ is its dissociation constant.

Mouse Cannabinoid Tetrad Assay (General Protocol)
This protocol is a standard method to assess the in vivo cannabimimetic activity of a

compound.[7][8] It consists of four individual tests.

Workflow Diagram:
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Caption: Workflow for the mouse cannabinoid tetrad assay.
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Methodology:

Animals and Acclimation:

Use adult male mice (e.g., C57BL/6J or CD-1 strains).

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

Drug Administration:

Dissolve O-2545 hydrochloride in sterile saline.

Administer the desired dose (and a vehicle control) via the appropriate route (e.g.,

intravenous or intraperitoneal).

Testing Procedure (typically 30-60 minutes post-injection):

Hypomotility (Spontaneous Activity): Place the mouse in an open-field arena (e.g., a

square box with grid lines). Record the number of line crossings and/or rearing events

over a 5-10 minute period.[8]

Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar (e.g., 3-4 cm

above the surface). Measure the time the mouse remains immobile in this position, with a

cut-off time (e.g., 60 seconds).[8]

Hypothermia: Measure the core body temperature using a rectal probe lubricated with

mineral oil.

Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant

temperature (e.g., 52-55°C). Record the latency to a nociceptive response (e.g., hind paw

lick or jump).[8] A cut-off time is used to prevent tissue damage.

Data Analysis:

For each of the four measures, compare the results from the O-2545 hydrochloride-

treated groups to the vehicle-treated control group using appropriate statistical tests (e.g.,

ANOVA followed by post-hoc tests).
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Calculate ED₅₀ values by performing a dose-response analysis.

Conclusion
O-2545 hydrochloride is a valuable research tool for investigating the endocannabinoid

system in the CNS. Its high affinity for both CB1 and CB2 receptors, coupled with its

advantageous water solubility, makes it a reliable and convenient agonist for in vivo and in vitro

studies. The experimental protocols and pathway information provided in this guide offer a

framework for researchers to effectively utilize O-2545 hydrochloride in their studies of pain,

epilepsy, neuroinflammation, and other CNS-related processes modulated by the cannabinoid

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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